N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran ring, an isonicotinoyl group, and a trimethylbenzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the acetyl and methyl groups. The isonicotinoyl group is then attached through a nucleophilic substitution reaction. Finally, the trimethylbenzenesulfonamide moiety is introduced via sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted benzofuran derivatives.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoylbenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide
Uniqueness
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and acetylcholinesterase (AChE) inhibitory activities, supported by data tables and relevant research findings.
The compound's molecular formula is C25H22N2O5S with a molar mass of approximately 462.52 g/mol. Its structure features a benzofuran moiety linked to an isonicotinoyl group and a sulfonamide, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H22N2O5S |
Molar Mass | 462.52 g/mol |
CAS Number | 518321-18-1 |
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related compounds in the same chemical class. For instance, derivatives similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl have shown significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective alternatives to traditional antibiotics.
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound 10a | B. subtilis | 1.80 ± 0.25 |
Compound 10b | E. coli | 1.25 ± 0.60 |
Penicillin | B. subtilis | 1.00 ± 1.50 |
Penicillin | E. coli | 2.40 ± 1.00 |
These results suggest that certain derivatives exhibit comparable or superior antibacterial effects compared to established antibiotics like penicillin .
Acetylcholinesterase Inhibition
The potential of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl as an AChE inhibitor has also been explored, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the nervous system.
Table 2: AChE Inhibition Potency
Compound | IC50 (µM) |
---|---|
Compound 10d | 0.55 ± 1.00 |
Compound 10a | 0.88 ± 0.50 |
Compound 10b | 1.50 ± 1.00 |
Eserine | Reference |
The most potent inhibitor identified was compound 10d , with an IC50 value of 0.55μM, indicating strong AChE inhibition potential . This suggests that modifications to the benzofuran structure can significantly impact biological activity.
Case Studies
A recent study synthesized various benzofuran derivatives and tested their biological activities, revealing that structural modifications could enhance their efficacy against both bacterial strains and AChE inhibition . This highlights the importance of chemical structure in determining biological outcomes.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-15-12-16(2)25(17(3)13-15)34(31,32)28(26(30)20-8-10-27-11-9-20)21-6-7-23-22(14-21)24(18(4)29)19(5)33-23/h6-14H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYUUDHONXTKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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